
3-(Carbamothioylamino)-4-methylbenzoic acid
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Overview
Description
3-(Carbamothioylamino)-4-methylbenzoic acid is an organic compound characterized by the presence of a carbamothioylamino group attached to a methylbenzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbamothioylamino)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with thiourea under specific conditions. The process can be summarized as follows:
Starting Materials: 4-methylbenzoic acid and thiourea.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbamothioylamino group.
Procedure: The mixture of 4-methylbenzoic acid and thiourea is heated under reflux with POCl3. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Carbamothioylamino)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamothioylamino group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(Carbamothioylamino)-4-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Carbamothioylamino)-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carbamothioylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the compound may influence signaling pathways by binding to specific receptors, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(Carbamoylamino)-4-methylbenzoic acid: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
4-Methylbenzoic acid: Lacks the carbamothioylamino group, making it less reactive in certain chemical reactions.
3-(Aminomethyl)-4-methylbenzoic acid: Contains an aminomethyl group, leading to different reactivity and applications.
Uniqueness
3-(Carbamothioylamino)-4-methylbenzoic acid is unique due to the presence of the carbamothioylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functional groups are required.
Properties
IUPAC Name |
3-(carbamothioylamino)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-5-2-3-6(8(12)13)4-7(5)11-9(10)14/h2-4H,1H3,(H,12,13)(H3,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRSPRPFDRBELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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